molecular formula C14H16FN3O3S2 B12218786 N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide

N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide

Cat. No.: B12218786
M. Wt: 357.4 g/mol
InChI Key: XQCKMUXUDMDUFT-UHFFFAOYSA-N
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Description

N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide is a complex organic compound with a molecular formula of C17H19FN4O2S2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the thiadiazole intermediate.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.

    Amidation: The final step involves the formation of the amide bond by reacting the sulfonylated intermediate with 3-methylbutanoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H16FN3O3S2

Molecular Weight

357.4 g/mol

IUPAC Name

N-[5-[(4-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-3-methylbutanamide

InChI

InChI=1S/C14H16FN3O3S2/c1-9(2)7-12(19)16-13-17-18-14(22-13)23(20,21)8-10-3-5-11(15)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,16,17,19)

InChI Key

XQCKMUXUDMDUFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=NN=C(S1)S(=O)(=O)CC2=CC=C(C=C2)F

Origin of Product

United States

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